N,N-Bis(4-bromophenyl)benzidine
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Overview
Description
N,N-Bis(4-bromophenyl)benzidine is an organic compound with the molecular formula C24H18Br2N2 and a molecular weight of 494.22 g/mol . This compound is characterized by its solid form and a melting point of 221-225°C . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(4-bromophenyl)benzidine can be synthesized through a multi-step process involving the bromination of benzidine derivatives. One common method involves the reaction of benzidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the benzidine molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and purity . The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-bromophenyl)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzidine derivatives
Scientific Research Applications
N,N-Bis(4-bromophenyl)benzidine is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Bis(4-bromophenyl)benzidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its bromine atoms play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(4-chlorophenyl)benzidine
- N,N-Bis(4-fluorophenyl)benzidine
- N,N-Bis(4-iodophenyl)benzidine
Uniqueness
N,N-Bis(4-bromophenyl)benzidine is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties compared to its analogs . The bromine atoms enhance its reactivity and make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C24H18Br2N2 |
---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]aniline |
InChI |
InChI=1S/C24H18Br2N2/c25-19-5-13-23(14-6-19)28(24-15-7-20(26)8-16-24)22-11-3-18(4-12-22)17-1-9-21(27)10-2-17/h1-16H,27H2 |
InChI Key |
KBKTXCSCFQFXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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